6-butyl-2-methylsulfanyl-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “6-butyl-2-methylsulfanyl-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “6-butyl-2-methylsulfanyl-1H-pyrimidin-4-one” involves several steps, each requiring specific reagents and conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction typically involves a C-H alkylation reaction facilitated by a manganese catalyst and magnesium metal . This method ensures the formation of the desired compound with high efficiency and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure consistency and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reagent concentrations. The industrial production methods are designed to minimize impurities and maximize yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
The compound “6-butyl-2-methylsulfanyl-1H-pyrimidin-4-one” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common reagents used in the reactions involving “this compound” include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., manganese catalysts). The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds
Scientific Research Applications
The compound “6-butyl-2-methylsulfanyl-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases, including its mechanism of action and efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of “6-butyl-2-methylsulfanyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with “6-butyl-2-methylsulfanyl-1H-pyrimidin-4-one,” including:
Tafamidis: Known for its use in treating transthyretin amyloidosis.
Suberanilic Acid: Studied for its antibacterial activity against methicillin-resistant Staphylococcus aureus.
Aminocaproic Acid: Used as an antifibrinolytic agent.
Uniqueness
What sets “this compound” apart from these similar compounds is its unique combination of chemical properties and biological activities
Properties
IUPAC Name |
6-butyl-2-methylsulfanyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-3-4-5-7-6-8(12)11-9(10-7)13-2/h6H,3-5H2,1-2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMZKMRKKWGWAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)N=C(N1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC(=O)N=C(N1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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